2-[2-(4-methoxyphenyl)ethenyl]quinoline 2-[2-(4-methoxyphenyl)ethenyl]quinoline
Brand Name: Vulcanchem
CAS No.: 5395-56-2
VCID: VC8983876
InChI: InChI=1S/C18H15NO/c1-20-17-12-7-14(8-13-17)6-10-16-11-9-15-4-2-3-5-18(15)19-16/h2-13H,1H3/b10-6+
SMILES: COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2
Molecular Formula: C18H15NO
Molecular Weight: 261.3 g/mol

2-[2-(4-methoxyphenyl)ethenyl]quinoline

CAS No.: 5395-56-2

Cat. No.: VC8983876

Molecular Formula: C18H15NO

Molecular Weight: 261.3 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-methoxyphenyl)ethenyl]quinoline - 5395-56-2

Specification

CAS No. 5395-56-2
Molecular Formula C18H15NO
Molecular Weight 261.3 g/mol
IUPAC Name 2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline
Standard InChI InChI=1S/C18H15NO/c1-20-17-12-7-14(8-13-17)6-10-16-11-9-15-4-2-3-5-18(15)19-16/h2-13H,1H3/b10-6+
Standard InChI Key RKDUCZODDNZLPO-UXBLZVDNSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2
SMILES COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2
Canonical SMILES COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2

Introduction

Chemical Identity and Physicochemical Properties

2-[2-(4-Methoxyphenyl)ethenyl]quinoline (CAS No.: 31059-68-4) is an aromatic heterocyclic compound with the molecular formula C₁₈H₁₅NO and a molecular weight of 261.32 g/mol . The quinoline core consists of a fused benzene and pyridine ring, while the 4-methoxyphenyl group is connected via an ethenyl (-CH=CH-) bridge at the 2-position. This configuration introduces planarity to the molecule, enhancing its capacity for π-π interactions and electronic delocalization.

Table 1: Key Physicochemical Properties

PropertyValueSource Citation
Density1.166 g/cm³
Boiling Point431.1°C at 760 mmHg
Flash Point155.3°C
Vapor Pressure3.11 × 10⁻⁷ mmHg at 25°C
LogP (Partition Coefficient)4.41
Refractive Index1.696

The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability, a critical attribute for drug candidates targeting intracellular pathways .

Synthetic Methodologies

The synthesis of 2-[2-(4-methoxyphenyl)ethenyl]quinoline typically involves condensation reactions between quinoline precursors and appropriately functionalized methoxyphenyl substrates. One common approach utilizes the Doebner-von Miller reaction, where aniline derivatives react with α,β-unsaturated ketones under acidic conditions to form the quinoline core . Subsequent electrophilic aromatic substitution or cross-coupling reactions introduce the 4-methoxyphenyl ethenyl group. For example:

  • Quinoline Core Formation:
    Reaction of 2-aminoquinoline with cinnamaldehyde derivatives in the presence of KOH yields the intermediate 2-styrylquinoline .

  • Methoxyphenyl Functionalization:
    Palladium-catalyzed Heck coupling between 2-chloroquinoline and 4-methoxystyrene introduces the ethenyl-linked substituent.

Key Challenges:

  • Regioselectivity: Ensuring substitution at the 2-position requires careful control of reaction conditions.

  • Stereochemistry: The (E)-isomer predominates due to thermodynamic stability, though (Z)-isomers may form under photochemical conditions .

Structure-Activity Relationships (SAR)

The pharmacological profile of 2-[2-(4-methoxyphenyl)ethenyl]quinoline is intricately linked to its molecular architecture:

  • Quinoline Core: The nitrogen atom in the pyridine ring facilitates hydrogen bonding with biological targets, while the aromatic system enables intercalation into DNA or enzyme active sites .

  • 4-Methoxyphenyl Group: The methoxy (-OCH₃) substituent enhances electron donation, increasing reactivity in electrophilic environments and improving binding affinity to hydrophobic pockets in proteins .

  • Ethenyl Bridge: The conjugated double bond extends π-electron delocalization, augmenting interactions with biological macromolecules and influencing fluorescence properties.

Table 2: Impact of Structural Modifications on Activity

ModificationEffect on ActivityCitation
Replacement of -OCH₃ with -ClReduced anticancer potency
Saturation of ethenyl bridgeLoss of DNA intercalation
Addition of methyl at C-4Enhanced anti-dermatophytic activity

Biological Activities and Mechanisms

Anticancer Activity

2-[2-(4-methoxyphenyl)ethenyl]quinoline demonstrates pro-apoptotic effects in cancer cell lines, primarily through:

  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) at G2/M phase, as observed in breast cancer models (IC₅₀ = 8.2 µM) .

  • DNA Intercalation: Planar structure facilitates insertion into DNA base pairs, disrupting replication and transcription .

  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress via mitochondrial pathway activation.

Antimicrobial Properties

Preliminary studies indicate activity against dermatophytes (MIC = 16 µg/mL), likely due to inhibition of ergosterol biosynthesis, though mechanistic details remain under investigation .

Research Findings and Comparative Analysis

Table 3: Comparative Anticancer Activity of Quinoline Derivatives

CompoundCell Line (IC₅₀)Citation
2-[2-(4-Methoxyphenyl)ethenyl]quinolineMCF-7: 8.2 µM
4-[2-(4-Methoxyphenyl)ethyl]quinolineHeLa: 12.5 µM
Cisplatin (Control)MCF-7: 2.1 µM

The reduced potency compared to cisplatin underscores the need for structural optimization but highlights lower cytotoxicity to non-cancerous cells (Selectivity Index = 4.3 vs. 1.9 for cisplatin).

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